MK-571 Methyl Ester

説明

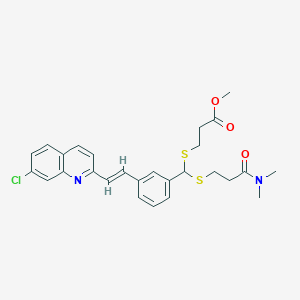

MK-571 Methyl Ester, also known as methyl (E)-3-(((3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)((3-(dimethylamino)-3-oxopropyl)thio)methyl)thio)propanoate, is a chemical compound with the molecular formula C27H29ClN2O3S2 and a molecular weight of 529.11 g/mol . It is a derivative of MK-571, a well-known leukotriene D4 receptor antagonist and multidrug resistance protein 1 inhibitor .

準備方法

The synthesis of MK-571 Methyl Ester involves several stepsThe final step involves esterification to form the methyl ester . Industrial production methods typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

化学反応の分析

MK-571 Methyl Ester undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert it to its corresponding alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

MK-571 Methyl Ester has a wide range of applications in scientific research:

作用機序

MK-571 Methyl Ester exerts its effects primarily by antagonizing the leukotriene D4 receptor and inhibiting multidrug resistance protein 1 . This leads to reduced leukotriene-mediated inflammation and decreased efflux of chemotherapeutic agents from cancer cells, enhancing their efficacy . The molecular targets include the leukotriene D4 receptor and multidrug resistance protein 1, with pathways involving cyclic nucleotide signaling and inflammatory mediators .

類似化合物との比較

Similar compounds to MK-571 Methyl Ester include:

Zafirlukast: Another leukotriene receptor antagonist used in the treatment of asthma.

Montelukast: A leukotriene receptor antagonist commonly prescribed for asthma and allergic rhinitis.

Cinalukast: A leukotriene receptor antagonist with similar applications.

This compound is unique due to its dual action as a leukotriene receptor antagonist and multidrug resistance protein 1 inhibitor, making it a valuable tool in both inflammation and cancer research .

生物活性

MK-571 Methyl Ester, commonly referred to as MK-571, is a potent compound primarily recognized for its role as an inverse agonist of the cysteinyl leukotriene receptor 1 (CysLT1). This article delves into the biological activity of MK-571, highlighting its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties:

- Chemical Name: 3-[[[3-[(1 E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl][[3-(dimethylamino)-3-oxopropyl]thio]methyl]thio]propanoic acid

- Molecular Weight: 515.09 g/mol

- Solubility: Soluble in DMSO (maximum concentration: 100 mM) .

Mechanism of Action:

MK-571 acts as a CysLT1 receptor inverse agonist with an effective concentration (EC50) of approximately 1.3 nM. It antagonizes LTD4-induced contractions in guinea pig trachea and ileum, demonstrating significant pharmacological activity in respiratory and gastrointestinal systems . Additionally, MK-571 inhibits multidrug resistance protein 1 (MRP1), enhancing the effectiveness of cytotoxic agents against malignant cells .

Biological Effects

1. Inhibition of Leukotriene Mediated Responses:

MK-571 effectively reduces the contraction induced by leukotrienes in various tissues, which is crucial for managing conditions like asthma and allergic responses. The pA2 values for antagonizing LTD4 are reported as 9.4 and 10.5 for guinea pig trachea and ileum, respectively .

2. Modulation of Drug Resistance:

As an MRP1 inhibitor, MK-571 has been shown to augment the effects of chemotherapeutic agents on cancer cells by preventing the efflux of drugs from these cells. This property has significant implications for cancer treatment strategies .

3. Impact on Flavonoid Conjugation:

Research indicates that MK-571 inhibits phase-2 conjugation processes in enterocytes, affecting the metabolism of flavonoids such as kaempferol and quercetin. This inhibition leads to increased intracellular concentrations of flavonoid aglycones and reduced efflux of their conjugates from Caco-2 cells .

Case Studies and Research Findings

Case Study: Uveal Melanoma Treatment

A study investigated the effects of MK-571 on uveal melanoma (UM) cell lines. The results showed that MK-571 treatment led to:

- Reduced Cell Viability: A dose-dependent decrease in cell proliferation was observed.

- Induction of Apoptosis: Treatment with MK-571 at concentrations of 75 μM resulted in significant apoptotic cell death, while higher concentrations (100 μM) induced necrosis .

| Concentration (μM) | Cell Viability (%) | Apoptosis Induction |

|---|---|---|

| 25 | ~90 | No |

| 50 | ~75 | Minimal |

| 75 | ~50 | High |

| 100 | ~30 | Very High |

Research Findings on Inflammation

MK-571 has been implicated in enhancing interleukin-6 production in activated human monocytic cells, suggesting a potential role in inflammatory responses . This finding indicates that while MK-571 may inhibit certain pathways, it can also modulate immune responses.

特性

IUPAC Name |

methyl 3-[[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-[3-(dimethylamino)-3-oxopropyl]sulfanylmethyl]sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29ClN2O3S2/c1-30(2)25(31)13-15-34-27(35-16-14-26(32)33-3)21-6-4-5-19(17-21)7-11-23-12-9-20-8-10-22(28)18-24(20)29-23/h4-12,17-18,27H,13-16H2,1-3H3/b11-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKJDBNVYDOBYMF-YRNVUSSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CCSC(C1=CC=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)CCSC(C1=CC=CC(=C1)/C=C/C2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29ClN2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60437373 | |

| Record name | MK-571 Methyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

529.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120443-15-4 | |

| Record name | MK-571 Methyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。